molecular formula C18H31ClN2O2 B1235746 Dodecyl urocanate CAS No. 67358-41-2

Dodecyl urocanate

Cat. No.: B1235746
CAS No.: 67358-41-2
M. Wt: 342.9 g/mol
InChI Key: VKVVZQRYCABPTP-UEIGIMKUSA-N
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Description

Dodecyl urocanate is a long-chain ester derivative of urocanic acid. Urocanic acid is a naturally occurring compound found in the skin, where it plays a role in absorbing ultraviolet radiation. This compound, with its amphiphilic properties, has been studied for various applications, including its potential use as a catalyst in ester hydrolysis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl urocanate typically involves the esterification of urocanic acid with dodecanol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of sulfuric acid as a catalyst, where urocanic acid and dodecanol are heated together under reflux conditions to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The separation of the product from the reaction mixture is typically achieved through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Dodecyl urocanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dodecyl urocanate in catalysis involves the interaction of its imidazole ring with the substrate, facilitating the hydrolysis reaction. In biological systems, urocanate derivatives interact with bacterial regulatory proteins, influencing cellular metabolism and virulence factor expression .

Properties

IUPAC Name

dodecyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-22-18(21)13-12-17-15-19-16-20-17;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20);1H/b13-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVVZQRYCABPTP-UEIGIMKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)/C=C/C1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67358-41-2
Record name Dodecyl urocanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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